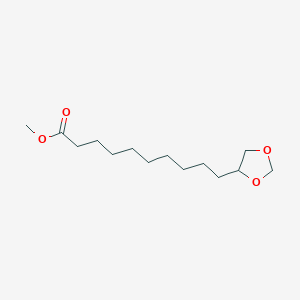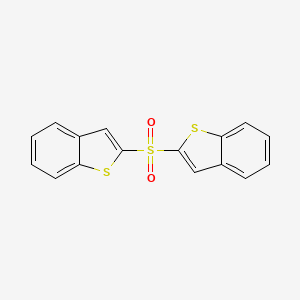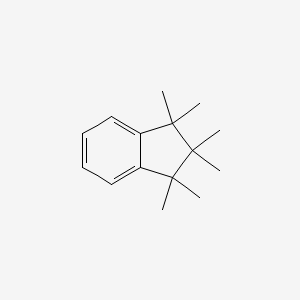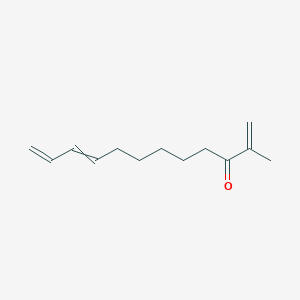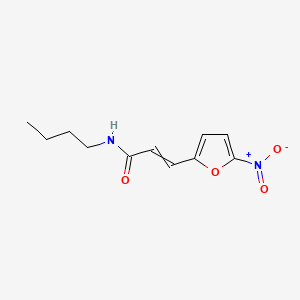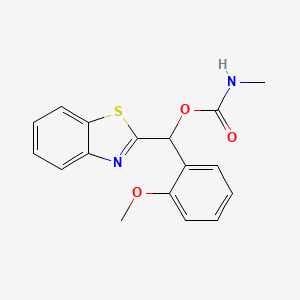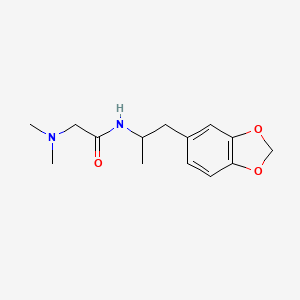![molecular formula C10H16O B14345867 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol CAS No. 91055-72-0](/img/structure/B14345867.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol is a bicyclic alcohol compound with the molecular formula C10H16O. It is also known as borneol, a naturally occurring organic compound found in various essential oils. Borneol has a camphor-like odor and is used in traditional medicine, perfumery, and as a chemical intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common method involves the reduction of camphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as the solvent, under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of borneol from natural sources such as essential oils of plants like Dryobalanops aromatica. The extraction process includes steam distillation followed by purification through crystallization or distillation.
化学反応の分析
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: Borneol can be oxidized to camphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to isoborneol using reducing agents such as sodium borohydride.
Substitution: Borneol can undergo substitution reactions, such as esterification with acetic anhydride to form borneol acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acetic anhydride, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Camphor.
Reduction: Isoborneol.
Substitution: Borneol acetate.
科学的研究の応用
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol has various scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in traditional medicine for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
類似化合物との比較
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol can be compared with similar compounds such as:
Camphor: An oxidized form of borneol, used in similar applications but with different chemical properties.
Isoborneol: A reduced form of borneol, with similar uses but different reactivity.
Borneol acetate: An esterified form of borneol, used in perfumery and flavoring.
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in various fields.
特性
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7-8,11H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPQCBPMMANSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C1(C=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341377 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91055-72-0 |
Source


|
| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
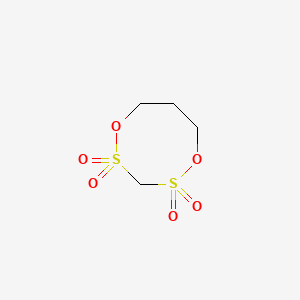
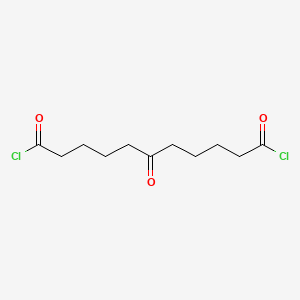
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
